molecular formula C15H15N3O2 B3023178 N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide CAS No. 1071400-41-3

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Cat. No.: B3023178
CAS No.: 1071400-41-3
M. Wt: 269.3 g/mol
InChI Key: CVWOGFBYRMAIQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .

Mechanism of Action

The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt biochemical pathways and affect cellular processes .

Biological Activity

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, along with a methylbenzamide moiety. Its chemical structure can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}

This structure suggests potential interactions with various biological targets, particularly in cancer therapy and neuroprotection.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. Notably, benzamide compounds have been shown to inhibit key pathways involved in tumor growth. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Benzamide riboside (BR), a related compound, has been reported to inhibit DHFR activity, leading to reduced cell proliferation in various cancer cell lines such as CCRF-CEM/R (human T-cell lymphoblastic leukemia) . This suggests that this compound may exhibit similar mechanisms.
  • RET Kinase Inhibition : Research on structurally similar benzamides indicates that they can inhibit RET kinase activity, which is crucial for certain cancers. Compounds that demonstrate this inhibition could provide a basis for further exploration of this compound in oncological applications .

Neuroprotective Effects

The neuroprotective potential of benzamide derivatives has also been explored. A study comparing various classes of histone deacetylase inhibitors found that some benzamide-based compounds provided no neuroprotection against oxidative stress-induced neuronal death . However, the specific effects of this compound on neuronal cells remain to be fully elucidated.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival and proliferation, such as DHFR and RET kinase. The hydrazine moiety may play a role in enhancing these inhibitory effects.
  • Modulation of Cellular Pathways : By interfering with signaling pathways linked to cell growth and survival, this compound could potentially induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
AnticancerBenzamide derivativesInhibition of DHFR, RET kinase
NeuroprotectionVarious benzamidesLimited neuroprotection against oxidative stress
Tyrosinase InhibitionRelated analogsStrong inhibition of melanin production

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-5-11(8-10)14(19)17-13-7-3-6-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWOGFBYRMAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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